

Application Notes: Synthesis of 8-Acetyl-7-hydroxycoumarin via Fries Rearrangement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Acetyl-7-hydroxycoumarin

Cat. No.: B184913

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Introduction

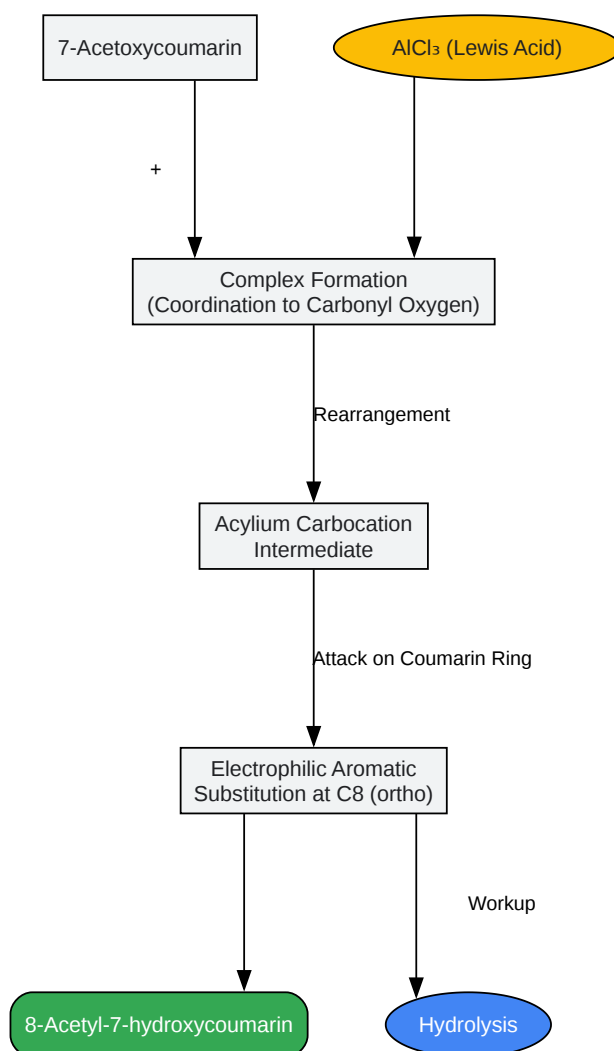
The Fries rearrangement is a powerful organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.^{[1][2]} This reaction is of significant industrial and academic importance for the synthesis of hydroxyarylketones, which are key intermediates in the manufacturing of various pharmaceuticals and fine chemicals.^{[1][3]} The reaction is selective for the ortho and para positions, and the product distribution can often be controlled by adjusting reaction conditions such as temperature and solvent.^{[1][2]} At lower temperatures, the para product is typically favored, while higher temperatures promote the formation of the ortho product.^[1] This selectivity is valuable in directing the synthesis towards a specific isomer.

The synthesis of **8-Acetyl-7-hydroxycoumarin** from 7-acetoxycoumarin is a classic application of the Fries rearrangement.^{[4][5]} The resulting product, an ortho-hydroxyaryl ketone derivative of coumarin, serves as a versatile building block for the synthesis of more complex heterocyclic compounds, including furocoumarins, pyranocoumarins, and various pharmacologically active agents.^{[4][6]} Coumarin derivatives are known to exhibit a wide range of biological activities, including antibacterial, antioxidant, and anticancer properties.^{[7][8]}

Mechanism of Fries Rearrangement

The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl_3), coordinates to the carbonyl oxygen of the ester's acyl group, which is a better Lewis base than the phenolic oxygen.^{[1][2]} This coordination polarizes the ester bond, leading to the formation of a highly electrophilic acylium carbocation.^{[2][3]} The

acylium ion then attacks the electron-rich coumarin ring, preferentially at the C8 (ortho) or C6 (para) position. For 7-acetoxycoumarin, the rearrangement primarily yields the 8-acetyl (ortho) product.[5] Subsequent hydrolysis liberates the final **8-Acetyl-7-hydroxycoumarin** product.[9]



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Caption: Reaction mechanism of the Fries rearrangement.

Experimental Protocols

This section provides a detailed methodology for the synthesis of **8-Acetyl-7-hydroxycoumarin**, which involves two main steps: the synthesis of the precursor 7-acetoxycoumarin and its subsequent Fries rearrangement.

Part 1: Synthesis of 7-Acetoxy-4-methylcoumarin

This procedure outlines the acetylation of 7-hydroxy-4-methylcoumarin to yield the necessary precursor for the Fries rearrangement.

Materials:

- 7-hydroxy-4-methylcoumarin (2.5 g)
- Acetic anhydride (3 ml)
- Pyridine (5 ml)
- Crushed ice
- Distilled water

Procedure:

- Dissolve 2.5 g of 7-hydroxy-4-methylcoumarin in a mixture of 3 ml of acetic anhydride and 5 ml of pyridine by adding the reagents dropwise.[\[10\]](#)
- Allow the reaction mixture to stand overnight at room temperature to ensure complete acetylation.[\[10\]](#)
- After 12 hours, pour the reaction product into a beaker containing crushed ice with constant stirring.[\[10\]](#)
- The solid 7-acetoxy-4-methylcoumarin will precipitate out of the solution.
- Filter the product using a Buchner funnel, wash thoroughly with cold distilled water, and dry the solid. The product can be recrystallized from ethanol if further purification is needed.

Part 2: Fries Rearrangement to 8-Acetyl-7-hydroxy-4-methylcoumarin

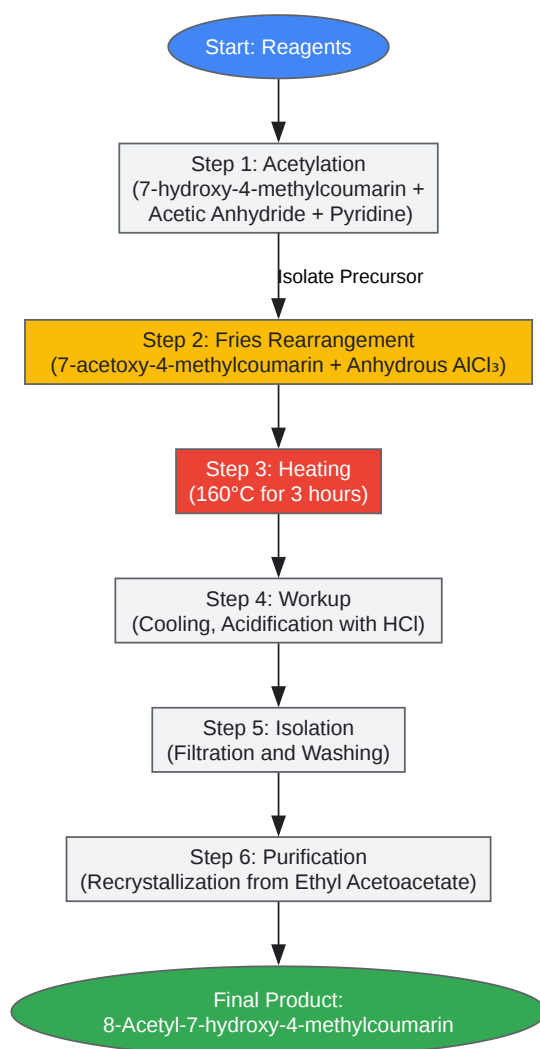
This protocol describes the Lewis acid-catalyzed rearrangement of the synthesized 7-acetoxy-4-methylcoumarin.

Materials:

- 7-acetoxy-4-methylcoumarin (2.5 g)
- Anhydrous aluminum chloride (AlCl_3) (4.5 g)
- Concentrated hydrochloric acid (HCl)
- Ice-cold water
- Ethyl acetoacetate (for recrystallization)

Procedure:

- In a round-bottom flask, create an intimate mixture of 2.5 g of 7-acetoxy-4-methylcoumarin and 4.5 g of anhydrous aluminum chloride.[\[10\]](#)
- Heat the mixture in an oil bath at 160°C for three hours.[\[10\]](#) Hydrogen chloride evolution may be observed during heating.[\[11\]](#)
- After the heating is complete, cool the flask to room temperature.
- Carefully acidify the reaction mixture by adding concentrated hydrochloric acid drop by drop. This step should be performed in a fume hood with caution.
- Maintain the mixture at 10°C for 2 hours to allow for complete precipitation of the product.[\[10\]](#)
- Filter the resulting solid product and wash it with ice-cold water until the washings are free of chloride ions.[\[10\]](#)[\[11\]](#)
- Dry the crude product. Recrystallize the solid from ethyl acetoacetate to obtain pure 8-Acetyl-7-hydroxy-4-methylcoumarin.[\[10\]](#)



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Caption: Experimental workflow for synthesis.

Data Presentation

The following tables summarize the key physical, chemical, and reaction data for **8-Acetyl-7-hydroxycoumarin** and its synthesis.

Table 1: Physicochemical and Spectroscopic Properties of **8-Acetyl-7-hydroxycoumarin**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₈ O ₄	[12]
Molecular Weight	204.18 g/mol	[12]
Monoisotopic Mass	204.04225873 Da	[12]
Appearance	Light orange to yellow powder/crystal	[13]
Melting Point	167°-169° C (for 4-methyl derivative)	[11]
IR Spectra (KBr, cm ⁻¹)	3113 (Aromatic C-H), 1689 (C=O stretch)	[14]
¹ H NMR (400 MHz, CDCl ₃ , δ ppm)	2.9 (3H, s, -CH ₃), 6.10 (1H, s, vinyl), 7.3-7.5 (Ar-H), 9.5 (1H, s, -OH)	[14]
XLogP3-AA	1.7	[13]

Note: Spectroscopic data from reference[14] is for the 4-phenyl derivative, which is structurally similar and provides an expected range for proton chemical shifts.

Table 2: Summary of Fries Rearrangement Conditions and Selectivity

Parameter	Condition	Effect	Reference
Catalyst	Aluminum Chloride (AlCl ₃)	Standard Lewis acid, requires >1 equivalent.	[9]
Zinc Powder	Can catalyze the reaction selectively.	[9]	
Methanesulfonic Acid	Provides excellent para-selectivity.	[3][9]	
Temperature	Low Temperature	Favors para-substitution (C6 position).	[1]
High Temperature (e.g., >150°C)	Favors ortho-substitution (C8 position).[1][5]		
Solvent	Non-polar (e.g., nitrobenzene)	Favors ortho-substitution.	[1][3]
Polar	Increases the ratio of the para product.	[1]	
Yield	~70% (crude mixture of isomers)	Reported for a specific procedure before purification.	[11]

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- To cite this document: BenchChem. [Application Notes: Synthesis of 8-Acetyl-7-hydroxycoumarin via Fries Rearrangement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184913#fries-rearrangement-for-8-acetyl-7-hydroxycoumarin-synthesis]

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